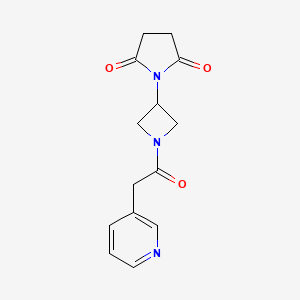
1-(1-(2-(Pyridin-3-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and investigation of pyrrolidine-2,3-dione derivatives, including structures similar to the target molecule, are driven by their presence in nature and their valuable biological activities. The interest from organic and medicinal chemists in these compounds stems from their potential applications in various fields, although not explicitly related to drug use or dosage as per the exclusion criteria (Nguyen & Dai, 2023).
Synthesis Analysis
The synthesis of derivatives closely related to the target molecule involves multi-component reactions leading to complex heterocyclic structures. For instance, compounds with the pyrrolidine-2,3-dione core can be synthesized through reactions between specific derivatives and aliphatic amines (Nguyen & Dai, 2023). Other synthesis methods involve acylation processes and condensation reactions with amino acids or their esters to produce various dione derivatives (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized using advanced spectroscopic techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and sometimes X-ray crystallography. These methods confirm the complex structures and substitution patterns typical for pyrrolidine diones and related molecules (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds include acylation, cycloadditions, and reactions with nucleophiles leading to a variety of functionalized derivatives. These reactions are influenced by the presence of Lewis acids, the specific substituents on the core structure, and the reaction conditions employed (Jones et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are typically derived from their synthesis and structural analysis. However, specific details on the physical properties of the target compound are not readily available in the literature.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and the potential for further functionalization, are determined by the core structure and substituents of the pyrrolidine dione derivatives. Computational studies, such as density functional theory (DFT), are often utilized to predict these properties and guide the synthesis of new derivatives (Boobalan et al., 2014).
Scientific Research Applications
Pharmacological Activity Study
Muhi-eldeen, Al-kaissi, and Al-Muhtaseb (2015) conducted a study focusing on the pharmacological activity of amino acetylenic amide derivatives, including compounds similar to 1-(1-(2-(Pyridin-3-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione. They synthesized various compounds and discussed the dimerization and Mannich reactions involved, providing insights into the chemical behavior and potential applications of these compounds in pharmacology (Muhi-eldeen et al., 2015).
Heterocyclic Compounds Synthesis
Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds, which is relevant to the study of this compound. Their work involved reactions that could potentially apply to the synthesis of similar compounds, highlighting the versatility and importance of these chemical structures in various applications (Hassaneen et al., 2003).
Computational Analysis of Mannich Base
Boobalan et al. (2014) presented a computational study on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base similar to this compound. This research provides valuable insights into the molecular structure and properties, which are crucial for understanding the scientific applications of such compounds (Boobalan et al., 2014).
Synthesis and Antibacterial Activity
Fayyadh (2018) explored the synthesis and spectroscopic studies of heterocyclic compounds derived from naphthyridine, which shares structural similarities with the compound . The study also investigated their bacterial activity, suggesting potential applications in antimicrobial research (Fayyadh, 2018).
Development of Antimicrobial and Antitubercular Agents
Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles], structurally related to this compound. They investigated these compounds for their antibacterial, antifungal, antimalarial, and antitubercular activities, providing insights into their potential use as therapeutic agents (Haddad et al., 2015).
Synthetic Approach to Novel Heterocyclic Structures
Bandyopadhyay et al. (2012) developed a synthesis method for 3-pyrrole-substituted 2-azetidinones using molecular iodine under microwave irradiation. This methodology could be applied to synthesize compounds similar to the one , demonstrating the versatility and potential for creating novel heterocyclic structures (Bandyopadhyay et al., 2012).
properties
IUPAC Name |
1-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12-3-4-13(19)17(12)11-8-16(9-11)14(20)6-10-2-1-5-15-7-10/h1-2,5,7,11H,3-4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGHRVTUGFYFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



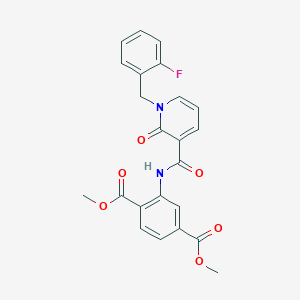
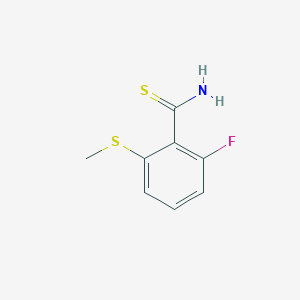

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)
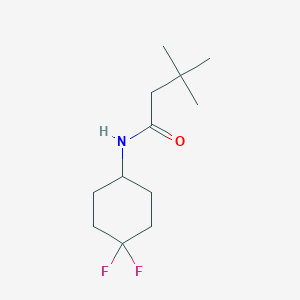

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)
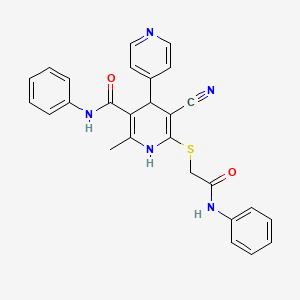

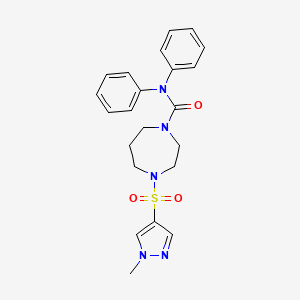
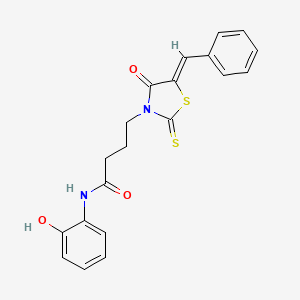
![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)